N-benzhydryl-N-benzylacetamide
Description
Historical Context and Initial Synthesis of N-benzhydryl-N-benzylacetamide
The first documented synthesis of this compound appears in a 2011 publication in the Beilstein Journal of Organic Chemistry by researchers Erwan Le Gall, Antoine Pignon, and Thierry Martens. beilstein-journals.orgnih.govresearchgate.net The synthesis was not the primary focus of the study but was presented as a specific example (designated 4k ) of a novel and practical synthetic route they developed for producing a range of tertiary diarylmethylamides and -carbamates. beilstein-journals.orgnih.govresearchgate.net
The method is a one-pot procedure that involves three main steps:
The formation of an imine from an aromatic aldehyde and an amine.
Activation of the imine with an acyl chloride (in this case, acetyl chloride).
Trapping of the resulting acyliminium ion intermediate with an organozinc reagent to form the final tertiary amide. beilstein-journals.orgnih.govresearchgate.net
This approach was designed to be highly practical and efficient, with the entire experimental protocol taking less than two hours to complete. beilstein-journals.orgnih.govresearchgate.net The successful synthesis of this compound served as a proof-of-concept for the versatility of this methodology. beilstein-journals.orgnih.govresearchgate.net
The researchers provided detailed spectroscopic data to confirm the structure of the synthesized compound. beilstein-journals.orgnih.govresearchgate.net
| Nuclear Magnetic Resonance (NMR) Data for this compound beilstein-journals.orgnih.govresearchgate.net | |
|---|---|
| Analysis | Data (CDCl3 solvent) |
| 1H NMR (400 MHz) | δ 7.15–6.96 (m, 14H), 6.67–6.64 (m, 2H), 4.57 (s, 2H), 2.04 (s, 3H) |
| 13C NMR (100 MHz) | δ 172.2, 139.3, 137.4, 129.2, 128.5, 128.2, 127.9, 127.6, 125.8, 66.4, 48.0, 22.8 |
Strategic Importance and Research Trajectory within Medicinal and Synthetic Chemistry
The strategic importance of this compound in medicinal and synthetic chemistry stems from its classification as a diarylmethylamide. beilstein-journals.orgnih.gov These amides are considered reliable N-protected derivatives of diarylmethylamines. beilstein-journals.orgnih.gov Diarylmethylamines themselves are a significant class of nitrogen-containing compounds recognized for a wide array of biological activities, including antihistaminic, anti-arrhythmic, diuretic, antidepressant, and anticholinergic properties. beilstein-journals.orgnih.govnih.gov Consequently, this compound and related structures are valued as stable precursors and synthetic intermediates for creating molecules with potential pharmaceutical applications. beilstein-journals.orgnih.gov
The research trajectory concerning this class of compounds has been heavily focused on the development of new and improved synthetic methodologies. Prior to the 2011 study by Le Gall and colleagues, methods for creating such structures often involved various organometallic compounds, including organoindium, organolithium, organomagnesium, and organotin reagents. beilstein-journals.org The work that led to the synthesis of this compound was part of a research effort to create a more straightforward, efficient, and practical route using organozinc reagents, which are known to be mild and versatile. beilstein-journals.orgnih.govresearchgate.net The goal of this research is to expand the toolkit available to synthetic chemists, enabling easier access to these valuable molecular scaffolds. beilstein-journals.orgnih.gov
Scope and Academic Relevance of this compound Research
The academic relevance of this compound is currently confined to its role within synthetic methodology. There is no significant body of research dedicated to the biological properties or applications of this specific compound. Instead, its primary function in the scientific literature is to act as a model compound, demonstrating the successful application of a new synthetic strategy. beilstein-journals.orgnih.govresearchgate.net
The scope of research is therefore narrow and highly specialized, residing within the sub-discipline of organic synthesis. The academic interest lies not in the compound itself, but in the chemical transformation that creates it. Its synthesis validates a new method for constructing tertiary diarylmethylamides, which is relevant to chemists working on the synthesis of complex, pharmaceutically-inspired molecules. The successful and well-characterized preparation of this compound helps to establish the reliability and substrate scope of the novel organozinc-based reaction. beilstein-journals.orgnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18(24)23(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIRGSJNQJECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Benzhydryl N Benzylacetamide
Established Synthetic Pathways for N-benzhydryl-N-benzylacetamide
The foundational synthesis of this compound and related amides relies on established, robust chemical reactions that efficiently assemble the core structure from readily available precursors.
Multi-component Reactions for Core Structure Formation
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, represent a highly efficient pathway for forming the N-benzhydryl amide scaffold. nih.gov An important MCR for this purpose is an acid-catalyzed reaction that utilizes aldehydes, N,N-disubstituted arylamines, and nitriles. researchgate.net This process proceeds through a tandem Ritter reaction, where the nitrile is transformed into an amide while concurrently forming a new carbon-nitrogen bond. researchgate.net The versatility of this reaction allows for the use of a wide range of electronically varied aryl and heteroaryl aldehydes, as well as different nitriles, to produce diverse N-benzhydryl amide derivatives. researchgate.net
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been successfully employed to synthesize structurally related N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids. abq.org.br This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react in a concerted manner to form a complex product in a single step. abq.org.br
Table 1: Overview of Multi-component Reactions in N-benzhydryl Amide Synthesis A summary of key multi-component reactions used to form the core structure of N-benzhydryl amides and related compounds.
| Reaction Name | Key Components | Reaction Principle | Citation |
|---|---|---|---|
| Tandem Ritter Reaction | Aldehyde, Arylamine, Nitrile | Acid-catalyzed condensation and subsequent nucleophilic attack by the nitrile to form the C-N amide bond. | researchgate.net |
| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | A one-pot reaction forming α-acylamino amides from four distinct starting materials. | abq.org.br |
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound. In the context of the multi-component Ritter reaction, strong acid catalysts such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) are essential. researchgate.net These catalysts function by activating the starting aldehyde, which facilitates the formation of a carbocation intermediate. This electrophilic intermediate is then trapped by the nitrile in the key carbon-nitrogen bond-forming step of the Ritter reaction. researchgate.net The selection of the catalyst is crucial for driving the reaction forward and achieving high yields.
The Ritter reaction itself is noted as a method for synthesizing N-substituted amides through the alkylation of nitriles with carbocations, which can be generated from precursors like alcohols or alkenes under acid catalysis. researchgate.net
Regio- and Stereoselective Synthesis Considerations
Regio- and stereoselectivity are critical aspects of synthesis that determine the precise three-dimensional arrangement of atoms in the final molecule. In the synthesis of analogs or complex derivatives, controlling this arrangement is paramount. The stereochemical outcome of a reaction can often be governed by the electronic nature of the substrates themselves. nih.gov
For example, in related hydroamination reactions used to create N-styrylated compounds, the electronic properties of the alkyne substrate dictate the stereochemistry of the final product. Electron-donating groups on the alkyne lead selectively to the (Z)-isomer, while electron-withdrawing groups result in the formation of the (E)-isomer. nih.gov This principle of substrate-controlled stereoselectivity is a key consideration in designing synthetic routes to achieve a specific isomer of a target molecule like this compound or its derivatives. nih.gov
Exploration of Novel Synthetic Routes to this compound Analogs
The search for improved synthetic methods has led to the exploration of novel strategies that emphasize sustainability, speed, and efficiency, particularly for creating analogs of the primary compound.
Application of Green Chemistry Principles
Table 2: Green Chemistry Principles in Chemical Synthesis An overview of green chemistry principles and their practical application in synthesizing chemical compounds.
| Principle | Application in Synthesis | Benefit | Citation |
|---|---|---|---|
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the product. | Minimizes waste, increases efficiency. | rsc.org |
| Use of Recyclable Catalysts | Employing catalysts like Ru(II)/PEG-400 or cellulose (B213188) sulfuric acid that can be recovered and reused. | Reduces cost and catalyst waste. | researchgate.net |
| Use of Safer Solvents | Replacing hazardous organic solvents with safer alternatives like water or biodegradable solvents like PEG-400. | Reduces environmental pollution and health risks. | researchgate.net |
| Energy Efficiency | Using methods like microwave irradiation to reduce reaction times and energy consumption. | Lowers energy costs and environmental footprint. | nih.gov |
Microwave-Assisted and Flow Chemistry Syntheses
Modern synthetic technologies like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional methods. Microwave-assisted synthesis utilizes microwave irradiation to directly and rapidly heat the reaction mixture, which can dramatically shorten reaction times from hours to minutes and often results in higher product yields and purity. nih.govresearchgate.net This technique has been effectively used in the synthesis of N-benzylamide conjugates and a wide variety of heterocyclic compounds. nih.govnih.gov
Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a batch. thieme-connect.de This methodology allows for excellent control over reaction conditions such as temperature and pressure, leading to improved consistency and safety. A key advantage of flow systems is the ability to integrate immobilized reagents and scavengers directly in-line, which can purify the product stream continuously, removing excess reagents or impurities as the reaction proceeds. thieme-connect.de This integration of synthesis and purification streamlines the entire production process. thieme-connect.deunimi.it
Table 3: Comparison of Modern Synthetic Technologies A comparative look at the features and benefits of microwave-assisted synthesis and flow chemistry.
| Feature | Microwave-Assisted Synthesis | Flow Chemistry | Citations |
|---|---|---|---|
| Heating Method | Direct molecular heating via microwave irradiation. | External heating/cooling of a small reactor volume. | researchgate.netthieme-connect.de |
| Reaction Time | Significantly reduced (minutes vs. hours). | Continuous, with residence time controlled by flow rate. | nih.govunimi.it |
| Scalability | Can be challenging for large-scale production. | Highly scalable by running the system for longer periods. | researchgate.netthieme-connect.de |
| Process Control | Good control over temperature and pressure. | Excellent, precise control over reaction parameters. | thieme-connect.depsu.edu |
| Integration | Primarily a batch process. | Allows for easy integration of in-line purification and multi-step reactions. | researchgate.netthieme-connect.de |
Derivatization and Scaffold Functionalization of this compound
The structural framework of this compound presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into transformations involving the central amide linkage and functionalization of the peripheral benzhydryl and benzyl aromatic rings. Such derivatization is crucial for exploring the structure-activity relationships of this class of compounds in various chemical and biological contexts.
The amide bond, a cornerstone of the this compound structure, is a versatile functional group that can undergo several key chemical transformations.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, thereby converting the amide into a tertiary amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by the elimination of the oxygen atom to yield N-benzhydryl-N-benzylethanamine.
Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield N-benzhydryl-N-benzylamine and acetic acid or its corresponding salt.
Acid-Catalyzed Hydrolysis: This process involves heating the amide in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism begins with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.
Base-Catalyzed Hydrolysis: This reaction is typically carried out by heating the amide with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. This process is generally less facile than acid-catalyzed hydrolysis due to the poorer leaving group ability of the resulting amine anion.
Table 1: Chemical Transformations of the Amide Linkage
| Transformation | Typical Reagents | Product(s) |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-benzhydryl-N-benzylethanamine |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water, heat | N-benzhydryl-N-benzylamine, Acetic acid |
| Basic Hydrolysis | Strong base (e.g., NaOH), water, heat | N-benzhydryl-N-benzylamine, Acetate salt |
The two phenyl rings of the benzhydryl group and the single phenyl ring of the benzyl group provide ample opportunity for derivatization via electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's steric and electronic properties.
Nitration: The introduction of one or more nitro groups (–NO₂) onto the aromatic rings can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions can be modulated to control the degree of nitration. The resulting nitro derivatives can serve as precursors to other functional groups; for instance, the nitro group can be reduced to an amino group (–NH₂).
Halogenation: The aromatic rings can be halogenated with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). These halogenated derivatives are valuable intermediates for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Friedel-Crafts Reactions:
Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst.
Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone can be subsequently reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
The regioselectivity of these substitution reactions is influenced by the existing substituents and the steric hindrance imposed by the bulky N-benzhydryl and N-benzyl groups. Careful consideration of reaction conditions is necessary to achieve the desired substitution pattern and to avoid potential side reactions.
Table 2: Functionalization of Benzhydryl and Benzyl Moieties
| Reaction Type | Typical Reagents | Functional Group Introduced |
|---|---|---|
| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitro (–NO₂) |
| Halogenation | Halogen (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃) | Halogen (–Cl, –Br) |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Alkyl |
| Friedel-Crafts Acylation | Acyl halide, Lewis Acid (e.g., AlCl₃) | Acyl (–C(O)R) |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-benzhydryl-N-benzylethanamine |
| N-benzhydryl-N-benzylamine |
| Acetic acid |
| Lithium aluminum hydride |
| Tetrahydrofuran |
| Hydrochloric acid |
| Sulfuric acid |
| Sodium hydroxide |
| Nitric acid |
| Iron(III) chloride |
Advanced Spectroscopic and Structural Elucidation of N Benzhydryl N Benzylacetamide and Its Bioconjugates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of N-benzhydryl-N-benzylacetamide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution. For a sterically hindered tertiary amide like this compound, NMR provides critical insights into its conformational landscape. The partial double bond character of the amide C-N bond restricts free rotation, leading to the potential for multiple, slowly interconverting rotational isomers (rotamers) on the NMR timescale. azom.com This phenomenon is expected to manifest in the ¹H and ¹³C NMR spectra of this compound, where distinct sets of signals may appear for each populated conformer. astr.ro
In analogous N,N-disubstituted amides, the presence of bulky groups often leads to well-resolved signals for different rotamers at room temperature. researchgate.net The chemical shifts of the protons and carbons near the amide bond, such as the acetyl methyl group and the methylene (B1212753) protons of the benzyl (B1604629) group, would be particularly sensitive to the local magnetic environment, which is dictated by the orientation of the benzhydryl and benzyl phenyl rings relative to the carbonyl group. mdpi.com Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), can be employed to establish through-space correlations between protons, helping to define the spatial arrangement of the substituents and to detect the chemical exchange between different rotameric states. acs.org
Elucidation of E/Z Isomerism and Rotational Barriers
The restricted rotation around the amide C-N bond in this compound gives rise to E/Z isomerism. These isomers, arising from the different arrangements of the substituents around the C-N bond, can be directly observed by NMR if the energy barrier to their interconversion is sufficiently high. acs.org The presence of two large substituents, benzhydryl and benzyl, is expected to create a significant rotational barrier.
Variable Temperature (VT) NMR spectroscopy is the primary technique used to quantify the energetics of this rotational process. nih.gov By recording NMR spectra at different temperatures, one can observe the broadening and eventual coalescence of the distinct signals corresponding to the E and Z isomers. mdpi.com The temperature at which the signals merge (the coalescence temperature, Tc) is directly related to the rate of interconversion and allows for the calculation of the free energy of activation (ΔG‡) for the rotation. dntb.gov.ua
Studies on structurally related N-benzhydrylformamides and other tertiary amides have demonstrated the utility of this approach. For these compounds, rotational barriers are typically in a range that allows for the observation of distinct isomers at or below room temperature. astr.romdpi.com The data in the table below, derived from related compounds, illustrates the typical energy barriers that might be expected for the hindered rotation in complex amides.
Table 1: Representative Rotational Energy Barriers in Related Amides Determined by VT-NMR
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Reference |
|---|---|---|
| N,N-diethylpyrene-1-carboxamide (Aryl-CO bond) | 14.5 (at 65 °C) | mdpi.com |
| N,N-diethylpyrene-1-carboxamide (C-N bond) | 18.1 (at 120 °C) | mdpi.com |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea (Amide) | 16.4 | dntb.gov.ua |
This table presents data for analogous compounds to illustrate the application and findings of VT-NMR studies on rotational barriers.
X-ray Crystallography of this compound and its Molecular Complexes
While NMR spectroscopy reveals the dynamic structure in solution, X-ray crystallography provides a precise, static picture of a molecule's conformation in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would definitively determine its three-dimensional structure, including exact bond lengths, bond angles, and torsion angles. This would reveal the preferred solid-state conformation, showing the specific orientation of the two phenyl rings of the benzhydryl group and the phenyl ring of the benzyl group relative to the plane of the acetamide (B32628) moiety.
Furthermore, co-crystallization of this compound with other molecules, such as metal ions or host molecules, could yield molecular complexes. X-ray crystallography of these complexes would provide invaluable information about the specific intermolecular interactions and binding modes, highlighting which parts of the molecule are most likely to engage in binding events. acs.orgmdpi.com
Table 2: Example Crystallographic Data for a Related Amide, N-Benzylacetamide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₁NO | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 4.8383 (10) | researchgate.net |
| b (Å) | 14.906 (3) | researchgate.net |
| c (Å) | 11.663 (2) | researchgate.net |
| β (°) | 100.04 (3) | researchgate.net |
This table shows crystallographic data for N-benzylacetamide to exemplify the type of information obtained from an X-ray diffraction study.
Mass Spectrometry-Based Characterization of this compound and its Metabolites
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.
When coupled with separation techniques like liquid chromatography (LC), MS becomes a powerful tool for studying the metabolism of xenobiotics. nih.gov The in vitro or in vivo metabolism of this compound can be investigated by incubating the compound with liver microsomes or in animal models, followed by LC-MS/MS analysis of the resulting mixtures. researchgate.net
The primary metabolic transformations expected for a molecule like this compound would involve oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov Potential metabolic pathways include:
Hydroxylation: Addition of a hydroxyl (-OH) group to one or more of the aromatic rings.
N-dealkylation: Cleavage of the N-benzyl or N-benzhydryl group to form a secondary amide and the corresponding aldehyde (benzaldehyde or diphenylacetaldehyde). researchgate.netacs.org
Oxidation: Oxidation of the benzhydryl methine carbon.
Tandem mass spectrometry (MS/MS) is crucial for identifying these metabolites. The parent ion corresponding to a potential metabolite is selected and fragmented, and the resulting fragmentation pattern provides structural information that helps to pinpoint the site of modification. nih.gov For example, a mass shift of +16 Da would indicate hydroxylation, and the specific fragmentation of the product ion could help distinguish between different isomers.
Other Advanced Spectroscopic Techniques for this compound Structural Dynamics
Beyond NMR and mass spectrometry, other spectroscopic methods can provide complementary information about the structure of this compound.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups within a molecule. researchgate.net The amide group has several characteristic vibrational modes, most notably the amide I band (primarily C=O stretching), which typically appears in the 1630-1680 cm⁻¹ region. researchgate.net The exact frequency of the amide I band is sensitive to the local conformation and any hydrogen bonding, making it a useful probe for structural variations. nih.gov Raman spectroscopy, which is highly sensitive to the vibrations of non-polar bonds, would be particularly useful for characterizing the aromatic rings of the benzyl and benzhydryl groups. nih.govpitt.edu
Table 3: Characteristic Amide Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| Amide I | 1600–1700 | C=O stretching | researchgate.net |
| Amide II | 1510–1580 | N-H bending and C-N stretching (in secondary amides) | researchgate.net |
This table provides general frequency ranges for key amide vibrations, which are applicable for identifying the amide functional group in this compound using IR or Raman spectroscopy.
Computational Chemistry and Molecular Modeling of N Benzhydryl N Benzylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity of N-benzhydryl-N-benzylacetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, molecular geometry, and chemical reactivity of this compound.
By employing methods such as Density Functional Theory (DFT), we can determine key electronic properties. For instance, the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. In a molecule like this compound, the aromatic rings of the benzhydryl and benzyl (B1604629) groups are expected to be electron-rich, influencing the molecule's ability to participate in π-stacking and other non-covalent interactions. The amide group, with its carbonyl oxygen and nitrogen atom, provides sites for hydrogen bonding.
Studies on simpler analogous compounds, such as N-benzylacetamide, have utilized quantum mechanical calculations to investigate their structural and vibrational properties. For this compound, similar calculations would reveal the conformational flexibility of the molecule, particularly the rotational freedom around the C-N bonds and the orientation of the bulky benzhydryl and benzyl substituents. This information is crucial for understanding how the molecule might interact with a biological target.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic transition properties. |
| Electron Density | High on aromatic rings and carbonyl oxygen | Predicts sites for electrophilic attack and hydrogen bonding. |
| Dipole Moment | Non-zero | Suggests polarity and potential for dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen | Identifies regions for interaction with electrophiles or hydrogen bond donors. |
This table presents hypothetical data based on the expected electronic properties of the this compound structure, informed by general principles of quantum chemistry and studies on analogous molecules.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions within a biological context, such as in a solvent or near a cell membrane. For this compound, MD simulations could reveal how the molecule behaves in an aqueous environment and how it might approach and interact with a protein target.
The flexibility of the benzhydryl and benzyl groups would be a key focus of such simulations. Understanding the range of accessible conformations is vital, as the three-dimensional shape of a molecule is a primary determinant of its biological activity. MD simulations can also be used to study the solvation of the molecule, predicting its solubility and how it orients itself at the interface between water and a less polar environment, like a lipid bilayer. This is particularly relevant for assessing its potential to cross cell membranes.
Molecular Docking Studies of this compound with Proposed Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a small molecule, such as this compound, might bind to a protein's active site.
Given the structural features of this compound, it could be hypothesized to interact with various biological targets. For example, the bulky, hydrophobic benzhydryl and benzyl groups could fit into hydrophobic pockets of a receptor, while the amide group could form hydrogen bonds with key residues. Docking studies on derivatives of benzhydryl and benzylamines have shown their potential to bind to a range of biological targets.
A typical molecular docking workflow for this compound would involve:
Identifying a potential protein target.
Generating a 3D structure of this compound.
Using a docking program to place the molecule into the binding site of the protein in various orientations and conformations.
Scoring the different poses to predict the most favorable binding mode and estimate the binding affinity.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity to the hypothetical target. |
| Key Interacting Residues | TYR 84, PHE 265, LEU 307 | Indicates hydrophobic interactions with these residues. |
| Hydrogen Bonds | GLN 72 (with amide oxygen) | Shows a specific hydrogen bond stabilizing the complex. |
This table is a hypothetical representation of molecular docking results to illustrate the type of information that would be generated.
Mechanistic Investigations of N Benzhydryl N Benzylacetamide Biological Interactions Pre Clinical and in Vitro
Target Identification and Validation for N-benzhydryl-N-benzylacetamide
No specific molecular targets for this compound have been identified in the reviewed literature. Target identification and validation are foundational steps in preclinical research, involving the determination of the specific biomolecules (e.g., enzymes, receptors) with which a compound interacts to elicit a biological response. Without this initial data, a full profile of its activity remains uncharacterized.
Enzyme Inhibition and Activation Kinetics
There are currently no available studies that report the effects of this compound on enzyme activity. To understand its potential as an enzyme modulator, kinetic studies would be necessary to determine parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ), and the mechanism of inhibition or activation (e.g., competitive, non-competitive).
Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)
| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Profiling and Ligand Affinity
Information regarding the receptor binding profile of this compound is not available. A comprehensive screening against a panel of known receptors would be required to identify any potential binding affinities. Such profiling is crucial for understanding the compound's pharmacological spectrum and potential on- and off-target effects. Key parameters such as the dissociation constant (Kₔ) would need to be determined to quantify the affinity of the ligand for its receptor.
Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)
| Receptor | Binding Affinity (Kₔ, nM) | Assay Type |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Cellular Pathway Modulation by this compound
Without identified targets, the modulation of cellular pathways by this compound remains uninvestigated. Understanding how a compound affects cellular signaling is key to deciphering its mechanism of action at a systems level.
Analysis of Downstream Signaling Cascades
No studies have been published that analyze the effects of this compound on downstream signaling cascades. Research in this area would typically involve techniques like Western blotting or phospho-protein arrays to measure changes in the phosphorylation status of key signaling proteins following cellular exposure to the compound.
Effects on Gene Expression and Protein Regulation
The impact of this compound on gene expression and protein regulation has not been documented. Transcriptomic (e.g., RNA-seq) and proteomic analyses would be necessary to determine how this compound may alter the expression levels of various genes and the abundance of proteins within a cell.
Mechanistic Studies in In Vitro Biological Systems (e.g., cell lines, isolated tissues)
There is a lack of published in vitro studies using cell lines or isolated tissues to investigate the mechanisms of action of this compound. Such experiments are essential for observing the compound's effects in a controlled biological context, providing insights that can guide further preclinical development.
Evaluation of Specific Cellular Activities (e.g., anti-proliferative activity)
In vitro studies on N-benzylacetamide, an alkaloid isolated from Adhatoda vasica, have demonstrated its cytotoxic properties against various leukemia cell lines. The anti-proliferative activity was evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of a cell population by 50%.
Detailed research findings have shown that N-benzylacetamide exhibits significant cytotoxic effects against MOLM-14 and NB-4 human leukemia cell lines. The IC50 values were determined after 24 hours of exposure to the compound. nih.gov
The investigation into the anti-proliferative activity of N-benzylacetamide involved treating several leukemia cell lines, including CEM, NB-4, MOLM-14, Jurkat, IM-9, K562, and HL-60, with the compound. nih.gov The results indicated a notable cytotoxic effect, particularly against the MOLM-14 and NB-4 cell lines. nih.gov
Further mechanistic studies revealed that the anti-proliferative activity of N-benzylacetamide is associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov In MOLM-14 cells, the compound caused cell cycle arrest at the G2/M phase, while in NB-4 cells, it led to arrest at the G0/G1 phase. nih.gov This suggests that N-benzylacetamide interferes with the normal progression of the cell cycle, ultimately leading to a reduction in cancer cell proliferation.
The apoptotic mechanism was further confirmed by observing a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This was accompanied by the release of cytochrome c and the activation of caspase-3, key events in the intrinsic pathway of apoptosis. nih.gov Additionally, the compound was found to inhibit the JAK2/STAT3 signaling pathway in both MOLM-14 and NB-4 cells, a pathway often implicated in cancer cell survival and proliferation. nih.gov
Interactive Data Table: Anti-proliferative Activity of N-benzylacetamide against Leukemia Cell Lines
| Cell Line | Description | IC50 (µM) at 24h |
| MOLM-14 | Human Acute Myeloid Leukemia | 0.40 |
| NB-4 | Human Acute Promyelocytic Leukemia | 0.39 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzhydryl N Benzylacetamide Analogs
Rational Design Principles for N-benzhydryl-N-benzylacetamide Analogs
The rational design of analogs of this compound is a strategic process that leverages an understanding of the target biology and the chemical characteristics of the lead compound. This approach moves beyond random screening, employing a methodical modification of the molecular structure to optimize desired pharmacological effects while minimizing off-target interactions.
A key principle in the design of these analogs involves the strategic modification of the N-benzhydryl and N-benzyl moieties. These bulky aromatic groups are significant contributors to the molecule's lipophilicity and steric profile, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties. Researchers often explore the introduction of various substituents on these phenyl rings to modulate these characteristics. For instance, the incorporation of polar groups can enhance aqueous solubility, while electron-withdrawing or electron-donating groups can alter the electronic environment and potentially influence binding affinity with biological targets.
Furthermore, the acetamide (B32628) group itself is a critical component for design considerations. The carbonyl oxygen and the amide nitrogen are potential hydrogen bond acceptors and donors, respectively, which can be crucial for interactions with protein targets. Altering the nature of the acyl group, for example, by replacing the methyl group with larger alkyl or aryl substituents, can probe the steric and electronic requirements of the binding site.
In a broader context, the design of novel therapeutic agents often involves creating a series of compounds based on a central scaffold. For example, a study on quinoline-benzimidazole derivatives bearing a piperazine (B1678402) acetamide moiety synthesized a series of fifteen compounds to explore their potential as α-glucosidase inhibitors. nih.gov This systematic approach allows for the elucidation of structure-activity relationships (SAR) that guide further optimization.
Mapping Pharmacophoric Features Essential for this compound Activity
A pharmacophore model for this compound analogs outlines the essential three-dimensional arrangement of functional groups required for biological activity. Identifying these key features is crucial for designing new compounds with predictable interactions with a specific biological target.
The core structure of this compound presents several key pharmacophoric elements:
Two Aromatic Rings (from the benzhydryl and benzyl (B1604629) groups): These are likely involved in hydrophobic interactions or pi-stacking with amino acid residues in a protein binding pocket. The spatial orientation of these rings relative to each other is a critical determinant of activity.
The Amide Linkage: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are fundamental for forming specific interactions with the target. Crystal structure analysis of related compounds like N-benzylacetamide reveals that molecules can be interconnected by a framework of weak intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net This highlights the importance of this functional group in molecular recognition.
The process of mapping these features often involves synthesizing and testing a series of analogs where each potential pharmacophoric element is systematically modified or removed. For example, altering the substitution pattern on the phenyl rings can reveal which positions are sensitive to steric or electronic changes. Similarly, replacing the acetamide group with other functionalities can ascertain the importance of the hydrogen bonding and lipophilic characteristics of this region.
By comparing the biological activities of these analogs, a detailed pharmacophore map can be constructed. This map serves as a valuable blueprint for the design of new, potentially more potent and selective, derivatives of this compound.
Influence of Substituent Effects on Biological Activity and Physicochemical Attributes
The introduction of different substituents onto the this compound scaffold can profoundly impact both its biological activity and its physicochemical properties. These effects are a cornerstone of structure-activity relationship (SAR) and structure-property relationship (SPR) studies, providing a rational basis for lead optimization.
The nature and position of substituents on the phenyl rings of the benzhydryl and benzyl groups can modulate several key parameters:
Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electron density of the aromatic rings. This can influence the strength of pi-stacking interactions with a biological target and can also affect the pKa of nearby functional groups.
Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not fill the available space effectively.
A study on quinoline-benzimidazole acetamide derivatives found that one compound, 7m, exhibited significantly more potent inhibitory activity against α-glucosidase than the standard drug, acarbose. nih.gov This highlights how specific substituent patterns can dramatically enhance biological efficacy.
The following table illustrates the potential effects of different substituents on the properties of this compound analogs.
| Substituent | Position | Potential Effect on Biological Activity | Potential Effect on Physicochemical Properties |
| Methoxy (-OCH3) | Phenyl ring | Can act as a hydrogen bond acceptor; may increase binding affinity. | Increases polarity and may improve solubility. |
| Chloro (-Cl) | Phenyl ring | Can participate in halogen bonding; alters electronic properties. | Increases lipophilicity. |
| Nitro (-NO2) | Phenyl ring | Strong electron-withdrawing group; can influence electronic interactions. | Increases polarity but may decrease solubility due to strong crystal lattice interactions. |
| Methyl (-CH3) | Phenyl ring | Can fill small hydrophobic pockets; provides steric bulk. | Increases lipophilicity. |
By systematically varying substituents and measuring the resulting changes in activity and properties, a comprehensive SAR and SPR profile can be developed. This detailed understanding is instrumental in the fine-tuning of lead compounds to achieve the desired therapeutic characteristics.
Bioisosteric Replacements and Core Structure Modifications
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the structure of a lead compound, such as this compound, to improve its biological activity, selectivity, or pharmacokinetic properties. researchgate.net This approach involves substituting a functional group with another that has similar physical and chemical properties.
For the this compound scaffold, several bioisosteric replacements and core modifications can be envisioned:
Amide Bond Isosteres: The amide bond is a critical functional group, but it can be susceptible to enzymatic hydrolysis. Replacing the amide with more stable isosteres can improve the metabolic stability of the molecule. Common amide bioisosteres include:
Thioamides: Replacing the carbonyl oxygen with sulfur. This alters the hydrogen bonding capacity and acidity of the adjacent N-H bond. mdpi.com
Ureas: This replacement maintains the hydrogen bond donor and acceptor properties and can alter the geometry and spacing between molecular fragments. mdpi.com
Triazoles: These five-membered heterocyclic rings can mimic the geometry and electronic properties of an amide bond.
Phenyl Ring Bioisosteres: The phenyl rings can be replaced with other aromatic or heteroaromatic systems to explore different electronic distributions and potential hydrogen bonding interactions. Examples include:
Pyridyl rings: The nitrogen atom in the ring can act as a hydrogen bond acceptor.
Thienyl rings: The sulfur atom can alter the electronic properties and lipophilicity.
Core Scaffold Modifications: More significant changes can involve altering the central scaffold itself. For instance, the benzhydryl group could be replaced with other bulky lipophilic groups to probe the requirements of the binding site.
The following table provides examples of potential bioisosteric replacements for different parts of the this compound molecule.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CONH-) | Thioamide (-CSNH-) | Increased metabolic stability, altered hydrogen bonding. mdpi.com |
| Amide (-CONH-) | Urea (-NHCONH-) | Maintained hydrogen bonding, altered geometry. mdpi.com |
| Phenyl | Pyridyl | Introduction of a hydrogen bond acceptor, altered electronics. |
| Phenyl | Thiophene | Altered electronics and lipophilicity. |
These strategic modifications allow for a thorough exploration of the chemical space around the this compound core, facilitating the discovery of new analogs with superior therapeutic profiles.
Pre Clinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Studies of N Benzhydryl N Benzylacetamide in Vitro and in Vivo Non Human
Absorption and Permeability Characteristics of N-benzhydryl-N-benzylacetamide
In vitro Membrane Permeability Assays (e.g., Caco-2, MDCK-MDR1)
Currently, there is no publicly available data from in vitro membrane permeability assays such as the Caco-2 or MDCK-MDR1 cell lines for this compound. These assays are crucial for determining a compound's passive permeability and its potential interaction with efflux transporters like P-glycoprotein (MDR1), which can significantly impact its absorption and distribution.
Distribution Profile of this compound in Non-human Models
The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key parameters in understanding distribution include plasma protein binding and tissue distribution.
Plasma Protein Binding Studies
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a key factor in its pharmacokinetic profile. Only the unbound fraction of a drug is typically available to exert pharmacological effects and to be cleared from the body. There is currently no published data on the plasma protein binding of this compound in any non-human species.
Tissue Distribution Analysis (non-human, excluding safety outcomes)
Studies investigating the distribution of this compound into various tissues in non-human models have not been reported in the available scientific literature. Such studies are essential for understanding the compound's potential site of action and accumulation in different organs.
Metabolism Pathways of this compound
Metabolism is the process by which the body chemically modifies compounds, which can lead to their activation, inactivation, or the formation of metabolites with different properties.
Identification of Metabolites (in vitro/in vivo non-human)
There is no available information from in vitro studies, such as those using liver microsomes, or from in vivo non-human studies that identifies the metabolites of this compound. The elucidation of metabolic pathways is fundamental to understanding the compound's clearance and potential for drug-drug interactions.
Cytochrome P450 (CYP) and Other Enzyme Metabolism Characterization
There are no published studies that have characterized the in vitro or in vivo metabolism of this compound by cytochrome P450 isozymes or other enzymatic pathways. Data on the identification of metabolites, the specific enzymes involved in its biotransformation, and the rates of metabolic conversion are currently unavailable.
Conceptual Exploration of Therapeutic Potential and Advanced Applications for N Benzhydryl N Benzylacetamide Pre Clinical Context
Development of N-benzhydryl-N-benzylacetamide-Derived Tools for Advanced Biological Studies
It is important to note that while research exists for structurally related compounds, the specific molecule of this compound does not appear to have been a subject of published pre-clinical investigation. Therefore, any discussion of its therapeutic potential or application in biological research would be purely speculative and would not adhere to the required scientifically accurate and evidence-based standard.
No data tables or research findings can be presented as no such data has been published.
Emerging Research Areas and Future Directions for N Benzhydryl N Benzylacetamide Studies
Identification of Unexplored Biological Targets and Pathways
The foundational step in elucidating the therapeutic potential of any compound lies in identifying its biological targets. For N-benzhydryl-N-benzylacetamide, this crucial information is currently unavailable. Future research should prioritize comprehensive screening to uncover its molecular interactions within a biological system.
Hypothetical Screening Strategies:
A tiered approach to screening could be employed, starting with broad-based assays and progressively narrowing down to more specific targets.
Initial Broad-Spectrum Phenotypic Screening: This would involve testing the compound across a diverse range of cell lines, including but not limited to, various cancer cell lines, neuronal cells, and immune cells. The objective would be to observe any significant phenotypic changes, such as cytotoxicity, changes in cell morphology, or alterations in proliferation rates.
Target-Based Screening: Based on the structural motifs present in this compound—namely the bulky benzhydryl and benzyl (B1604629) groups—it is conceivable that it might interact with targets that have large hydrophobic binding pockets. A focused library of assays could be directed at:
Nuclear Receptors: These receptors are known to bind to a variety of lipophilic ligands and are implicated in a wide array of physiological and pathological processes.
Ion Channels: The compound's structure might lend itself to interaction with voltage-gated or ligand-gated ion channels, which are critical in neuronal and cardiac function.
Enzymes: A host of enzymes, including but not limited to kinases, proteases, and histone deacetylases (HDACs), could be potential targets. For instance, some N-benzyl derivatives have shown activity against HDACs.
Pathway Analysis:
Should any of these initial screens yield a positive "hit," subsequent research would need to delve into the specific signaling pathways being modulated. Techniques such as transcriptomics (RNA-sequencing) and proteomics would be invaluable in identifying global changes in gene and protein expression, respectively, following treatment with this compound. This would provide a more holistic view of the compound's mechanism of action.
Advanced Delivery Systems and Formulation Strategies (Conceptual)
The physicochemical properties of this compound, such as its solubility and permeability, are not yet characterized. However, assuming it follows the trend of many benzhydryl-containing compounds, it may exhibit poor aqueous solubility. This would necessitate the exploration of advanced delivery systems to enhance its bioavailability for any potential therapeutic application.
Conceptual Delivery Platforms:
| Delivery System | Potential Advantages for this compound |
| Nanoparticle Formulations | Encapsulation within nanoparticles (e.g., liposomes, polymeric nanoparticles) could improve solubility, protect the compound from premature degradation, and potentially enable targeted delivery to specific tissues or cells. |
| Solid Dispersions | By dispersing the compound in a solid, inert carrier at the molecular level, its dissolution rate and, consequently, its oral bioavailability could be significantly enhanced. |
| Prodrug Strategies | Chemical modification of the this compound structure to create a more soluble prodrug that is converted to the active compound in vivo could be a viable approach. |
These are, at present, purely conceptual strategies that would require empirical validation once the fundamental physicochemical properties of the compound are determined.
Polypharmacology and Multi-target Approaches Involving this compound
Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Given the structural complexity of this compound, it is plausible that it could exhibit polypharmacological behavior.
Future research in this area would involve:
Comprehensive Target Profiling: As outlined in section 9.1, a broad screening against a panel of receptors, enzymes, and ion channels would be the first step in identifying multiple interaction partners.
Synergistic Combination Studies: Investigating the effects of this compound in combination with other known therapeutic agents could reveal synergistic interactions. This could be particularly relevant if the compound is found to modulate pathways that are complementary to those affected by existing drugs.
Computational Modeling: In silico docking studies against a wide array of protein structures could help to predict potential off-target effects and identify unexpected binding partners, providing a rational basis for further experimental investigation.
Critical Gaps in Current this compound Research and Future Opportunities
The most significant and critical gap in the research of this compound is the near-complete absence of any published biological data. This presents both a challenge and a substantial opportunity.
Key Research Gaps and Corresponding Opportunities:
| Critical Gap | Future Research Opportunity |
| Lack of Biological Activity Data | A comprehensive screening program to identify any potential therapeutic areas where this compound might be active. |
| Unknown Mechanism of Action | Elucidation of the molecular target(s) and signaling pathways affected by the compound. |
| No Physicochemical Characterization | Determination of key properties such as solubility, permeability, and metabolic stability to inform formulation and delivery strategies. |
| Absence of In Vivo Studies | Once a promising in vitro activity is identified, progression to preclinical animal models to assess efficacy and pharmacokinetics. |
Q & A
Q. What are the recommended synthetic routes for N-benzhydryl-N-benzylacetamide, and how should experimental conditions be optimized?
The synthesis of This compound typically involves nucleophilic substitution or condensation reactions. For instance, coupling benzhydrylamine with benzylacetamide derivatives under anhydrous conditions using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide). Optimization should focus on:
- Temperature control : Reactions are often carried out at 0–5°C to minimize side reactions (e.g., over-acylation) .
- Solvent selection : Use aprotic solvents (e.g., dichloromethane, DMF) to enhance reaction efficiency and purity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How should researchers safely handle this compound in laboratory settings?
Key safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent moisture absorption or degradation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Use - and -NMR to confirm the presence of benzhydryl (aromatic protons at δ 7.2–7.4 ppm) and acetamide (carbonyl peak at ~170 ppm) groups .
- FTIR : Identify characteristic peaks for amide C=O (1650–1680 cm) and N–H (3300 cm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 343.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions in bioactivity data may arise from:
- Experimental variability : Standardize assays (e.g., cell lines, incubation times) to reduce batch-to-batch discrepancies .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the benzyl ring) using QSAR (quantitative structure-activity relationship) models .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance across multiple replicates .
Q. What strategies are recommended for analyzing reaction mechanisms involving this compound?
- Kinetic studies : Monitor reaction progress via HPLC or -NMR to identify intermediates (e.g., acyloxyphosphonium ions in DCC-mediated couplings) .
- Computational modeling : Use DFT (density functional theory) to map energy profiles and transition states (software: Gaussian, ORCA) .
- Isotopic labeling : Introduce -labeled acetamide to trace carbonyl group transformations .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
- Systematic substitution : Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) on the benzhydryl or benzyl moieties .
- Biological screening : Test analogs against target enzymes (e.g., acetylcholinesterase) using enzyme inhibition assays (IC determination) .
- Data integration : Combine SAR results with molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What methods are effective for addressing low yields in this compound synthesis?
- Catalyst optimization : Test alternative catalysts (e.g., HOBt/DMAP) to improve acylation efficiency .
- Solvent-free conditions : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation .
- In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect endpoint completion and adjust conditions dynamically .
Q. How should researchers manage conflicting data on the stability of this compound under varying pH conditions?
- pH stability studies : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation via LC-MS .
- Accelerated stability testing : Use thermal stress (40–60°C) to simulate long-term degradation pathways .
- Contradiction analysis : Apply TRIZ (Theory of Inventive Problem Solving) to identify dominant degradation factors (e.g., hydrolysis vs. oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
